molecular formula C7H15NOS B1234147 3,3-Dimethyl-1-(methylthio)butan-2-one oxime CAS No. 39195-82-9

3,3-Dimethyl-1-(methylthio)butan-2-one oxime

Cat. No. B1234147
CAS RN: 39195-82-9
M. Wt: 161.27 g/mol
InChI Key: WMNXDZQBHMQKLX-SOFGYWHQSA-N
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Description

3,3-dimethyl-1-(methylsulfanyl)butan-2-one oxime is a ketoxime. It derives from a 3,3-dimethyl-1-(methylsulfanyl)butan-2-one.

Scientific Research Applications

Mass Spectral Characteristics

Research has utilized 3,3-dimethyl-1-(methylthio)butan-2-one oxime in studying mass spectral characteristics. Using deuterium labeling and high-resolution mass spectroscopy, modes of electron impact fragmentation of this compound and its metabolites have been investigated. The study found that fragmentation primarily occurs through either the loss of CH3NCO or the sulfur-containing moiety, with the process being influenced by the oxidation state at sulfur (Corkins, Mannion, & Storace, 1980).

Antioxidant Properties

Another study focused on the potential antioxidant properties of oxime compounds, including this compound derivatives. The research demonstrated that these compounds can decrease hydrogen peroxide-induced lipid peroxidation at low concentrations, suggesting potential as antioxidant compounds (Puntel et al., 2008).

Emission Profile in Silicone Sealants

A study on the emission profile of butan-2-one oxime from silicone sealants found significant variations in emission rates depending on the method of silicone application. This compound's emission process from neutral silicone sealant involves three stages: dynamic emission, declining emission, and stable residual emission. The findings are crucial for understanding environmental and health impacts of this compound in commercial applications (Klewicz, Marć, & Zabiegała, 2020).

Magnetism and Catalytic Activity in Nickel(II) Complexes

Research involving this compound has also explored its role in forming nickel(II) complexes with unique magnetic and catalytic properties. These complexes have been shown to exhibit interesting magnetic behaviors and significant catecholase-like activity, which are important for various scientific applications (Das et al., 2013).

Inhibition and Reactivation of Cholinesterases

A study on human cholinesterases has shown that oximes, including derivatives of this compound, can effectively inhibit and reactivate these enzymes. This research is significant for understanding the interactions of oximes with enzymes and their potential therapeutic applications (Worek, Diepold, & Eyer, 1999).

properties

CAS RN

39195-82-9

Molecular Formula

C7H15NOS

Molecular Weight

161.27 g/mol

IUPAC Name

N-(3,3-dimethyl-1-methylsulfanylbutan-2-ylidene)hydroxylamine

InChI

InChI=1S/C7H15NOS/c1-7(2,3)6(8-9)5-10-4/h9H,5H2,1-4H3

InChI Key

WMNXDZQBHMQKLX-SOFGYWHQSA-N

Isomeric SMILES

CC(C)(C)/C(=N/O)/CSC

SMILES

CC(C)(C)C(=NO)CSC

Canonical SMILES

CC(C)(C)C(=NO)CSC

Other CAS RN

39195-82-9

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 20.4 g (0.14 mol) of 3,3-dimethyl-1-methylthio-2-butanone, 19.6 g (0.28 mol) of hydroxylamine hydrochloride and 14.8 g (0.14 mol) of anhydrous sodium carbonate in 140 ml of 95% ethanol and 80 ml of water was heated at reflux for 16 hr. The resulting nearly colorless solution was stripped of volatiles on a rotary evaporator to yield a two layered liquid residue. This residue was extracted with four portions of ethyl acetate. The organic extract was dried over magnesium sulfate, filtered from the drying agent and stripped of solvent. Distillation of the residue gave the desired product as a colorless liquid, b. 83° C./0.6 mm Hg, nD22 1.4989.
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20.4 g
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19.6 g
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14.8 g
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140 mL
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80 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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